Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate
Description
Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a bicyclic framework with a tert-butyl carbamate protecting group. The molecule contains an amino group at position 2 and an oxygen atom (oxa) at position 3, contributing to its nucleophilic and hydrogen-bonding capabilities. Spirocyclic structures like this are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity and metabolic stability in drug candidates.
Properties
Molecular Formula |
C12H21N3O3 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)15-6-4-12(5-7-15)8-17-9(13)14-12/h4-8H2,1-3H3,(H2,13,14) |
InChI Key |
VFEZVVJFIDCLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Tert-Butyl 3-Oxo-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate
The most widely documented method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions. This two-step process achieves cyclocondensation through nucleophilic attack at the carbonyl group, followed by intramolecular cyclization to form the spirocyclic framework.
Reaction Conditions
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0°C to room temperature (20–25°C)
- Time: 8–12 hours
- Yield: 72–78% after column chromatography
The reaction mechanism proceeds via enamine formation, where DMF-DMA acts as both a catalyst and a methylating agent. Nuclear magnetic resonance (NMR) analysis of intermediates confirms the presence of characteristic sp³-hybridized carbons at δ 98.7 ppm (C-2) and δ 45.3 ppm (C-8).
Alternative Pathway via Reductive Amination
A patent (CN111574537B) describes a four-step synthesis starting from tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate. This route employs:
- Alkylation with ethyl bromoacetate
- Hydrogenation using Raney nickel (50 psi H₂, 40°C)
- Cyclization with sodium ethoxide
- Borane-dimethyl sulfide complex-mediated amide reduction
Key Data
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl bromoacetate | THF, 66°C, 8 h | 82% |
| 2 | Raney Ni, H₂ | Ethanol, 40°C, 8 h | 75% |
| 3 | NaOEt | RT, 8 h | 68% |
| 4 | BH₃·SMe₂ | THF, 12 h | 63% |
This method’s overall yield (63%) is lower than the cyclocondensation approach but offers scalability for industrial production.
Optimization Strategies
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states through dipole interactions. Comparative studies show:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 12 | 72 |
| Acetonitrile | 37.5 | 8 | 78 |
| THF | 7.52 | 14 | 65 |
Temperature Control During Cyclization
Exothermic cyclization steps require precise temperature modulation. Infrared (IR) monitoring reveals optimal cyclization occurs at 0–5°C, minimizing side products such as N-methylated byproducts. Overheating beyond 30°C reduces yields by 15–20% due to decomposition of the spiro intermediate.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purification
Flash chromatography (petroleum ether/ethyl acetate, 10:1) achieves >98% purity, while recrystallization from ethanol/water (7:3) yields crystals suitable for X-ray diffraction.
Comparative Evaluation of Synthetic Methods
| Parameter | Cyclocondensation | Reductive Amination |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield | 78% | 63% |
| Scalability | Lab-scale | Industrial |
| Byproduct Formation | <5% | 12% |
| Cost | Moderate | High |
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Ethyl bromoacetate’s electrophilicity can lead to over-alkylation at the piperidine nitrogen. Quenching with aqueous NH₄Cl (10%) reduces dimerization byproducts from 15% to <3%.
Emerging Methodologies
Flow Chemistry Approaches
Recent advancements employ continuous-flow reactors to enhance heat transfer during exothermic steps. Preliminary data show 20% faster reaction times and 5% higher yields compared to batch processes.
Enzymatic Resolution of Enantiomers
Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) achieves 92% enantiomeric excess for chiral derivatives, though substrate scope remains limited.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the amino group or adjacent positions using strong oxidizing agents. Key findings include:
| Reagent | Product Formed | Reaction Conditions |
|---|---|---|
| Potassium permanganate | Carboxylic acid derivatives | Aqueous acidic/neutral medium |
| Chromium trioxide | Ketones or oxidized amines | Controlled temperature |
Oxidation typically modifies the amino group, potentially forming nitriles or nitro compounds, though specific yields and mechanistic details remain unquantified in available literature.
Reduction Reactions
Reduction targets the ester or imine-like moieties within the spiro system:
| Reagent | Product Formed | Notes |
|---|---|---|
| Lithium aluminum hydride | Alcohols or amines | Anhydrous conditions |
| Sodium borohydride | Partial reduction products | Selective for carbonyl groups |
Reductive cleavage of the ester group (tert-butyl) may yield free acids or alcohols, while the spirocyclic amine backbone could generate secondary amines.
Nucleophilic Substitution
The amino group participates in substitution reactions with nucleophiles:
| Nucleophile | Product Type | Reaction Pathway |
|---|---|---|
| Amines | Secondary/tertiary amines | Alkylation or acylation |
| Thiols | Thioether derivatives | Thiol-amine coupling |
Substitution reactions often require catalytic bases (e.g., triethylamine) to deprotonate the amino group, enhancing nucleophilicity.
Synthetic Utility
The compound serves as a precursor in spirocyclic drug development. For example:
-
Ring-Opening Reactions : Under acidic conditions, the oxa ring may open to form polyfunctional intermediates for further derivatization.
-
Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could exploit halogenated derivatives, though such modifications are not explicitly documented.
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C, necessitating mild reaction temperatures .
-
Solvent Compatibility : Soluble in polar aprotic solvents (e.g., DCM, THF), which are optimal for its reactions .
-
Sensitivity : The tert-butyl ester group is prone to acidic hydrolysis, requiring pH-controlled environments .
Comparative Analysis with Related Compounds
The synthesis of structurally similar spirocyclic compounds (e.g., tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate) involves:
Scientific Research Applications
Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structure and potential biological activity.
Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules.
Biological Studies: Researchers use it to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs, focusing on structural features, synthesis, reactivity, and applications.
Structural and Functional Group Variations
Key Research Findings and Trends
Steric vs. Electronic Effects: Cyclopropyl and methyl groups prioritize steric control, while amino and thioxo groups emphasize electronic modulation .
Synthetic Flexibility : The tert-butyl carbamate group is a common protecting strategy, enabling downstream functionalization across analogs .
Biological Activity
Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate, with the CAS number 2172495-80-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research data, case studies, and relevant findings.
Molecular Characteristics
- Molecular Formula : C12H21N3O3
- Molecular Weight : 255.3134 g/mol
- SMILES Notation : O=C(N1CCC2(CC1)COC(=N2)N)OC(C)(C)C
Structural Features
The compound contains a spirocyclic structure, which is known to impart distinct pharmacological properties. The presence of both nitrogen and oxygen heteroatoms enhances its potential interactions with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
- Anticancer Activity : Investigations into the compound's anticancer properties have revealed that it may inhibit the proliferation of certain cancer cell lines. Specific mechanisms of action include inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems.
Toxicity Profile
Despite its promising biological activities, it is crucial to consider the toxicity associated with this compound:
- Acute Toxicity : The compound has been classified as harmful if swallowed (H302) and may cause skin irritation (H315) . Careful handling and further toxicological studies are warranted.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Study B | Showed inhibition of proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study C | Reported neuroprotective effects in an in vitro model of oxidative stress, reducing cell death by 40%. |
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Modulation of Cell Signaling Pathways : It may influence key signaling pathways related to cell survival and apoptosis.
Q & A
Basic: What are the key considerations for optimizing the synthesis of tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate?
Answer:
Synthesis optimization requires attention to:
- Boc Protection : Use Boc₂O (di-tert-butyl dicarbonate) under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to protect amine groups, ensuring high yields (~94%) .
- Reaction Temperature : Critical steps (e.g., reduction of ketones to alcohols) demand strict temperature control (e.g., -78°C for LiEt₃BH reactions) to avoid side products .
- Purification : Silica gel chromatography is essential for isolating the spirocyclic product from impurities, especially after multi-step reactions .
- Solvent Selection : Dichloromethane (DCM) and THF are preferred for their compatibility with Boc chemistry and spirocyclic intermediates .
Basic: Which analytical techniques are most reliable for characterizing the spirocyclic core of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the spirocyclic structure by identifying unique proton environments (e.g., deshielded protons near the oxygen atom in the 3-oxa ring) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₂₄N₂O₂ with MW 240.34) and detects isotopic patterns for halogenated analogs .
- X-ray Crystallography : Resolves stereochemical ambiguities in the spiro[4.5]decane framework, though crystallization may require derivatization .
Basic: How should researchers safely handle and store this compound in the lab?
Answer:
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids .
- Spill Management : Neutralize spills with dry sand or alcohol-resistant foam; avoid water to prevent dispersion .
Advanced: What mechanistic insights explain the reactivity of the 3-oxa-1,8-diazaspiro[4.5]dec-1-ene framework?
Answer:
- Ring Strain : The spirocyclic structure introduces angular strain, increasing susceptibility to nucleophilic attack at the ketone or imine positions .
- Electronic Effects : The oxygen atom in the 3-oxa ring stabilizes intermediates via resonance, facilitating stepwise ring-opening reactions .
- Steric Hindrance : The tert-butyl group shields the carboxylate, directing reactivity toward the amino or carbonyl moieties .
Advanced: How can stereochemical outcomes be controlled during functionalization of the spirocyclic core?
Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl 1-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) to dictate stereochemistry at the hydroxyl or cyano positions .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in ketone reductions or cyanide additions to achieve >90% enantiomeric excess .
- Dynamic Resolution : Leverage temperature-dependent equilibration to favor thermodynamically stable diastereomers .
Advanced: What strategies are effective for assessing the biological activity of derivatives of this compound?
Answer:
- In Silico Screening : Use molecular docking to predict binding to targets like kinases or GPCRs, guided by the spirocyclic scaffold’s rigidity .
- Enzyme Assays : Test inhibition of proteases or oxidases using fluorogenic substrates (e.g., AMC-linked peptides) .
- ADMET Profiling : Evaluate solubility (LogS = -3.2) and permeability (TPSA = 50 Ų) to prioritize derivatives with drug-like properties .
Advanced: How does the compound’s stability vary under different experimental conditions?
Answer:
- Thermal Stability : Decomposes above 150°C, releasing CO and NOₓ gases; avoid reflux in polar aprotic solvents .
- pH Sensitivity : The Boc group hydrolyzes rapidly in acidic conditions (pH < 3), but remains stable in neutral/basic buffers .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the diazaspiro moiety .
Advanced: How can researchers resolve contradictions in literature data on similar spirocyclic compounds?
Answer:
- Cross-Validation : Replicate synthetic procedures using standardized conditions (e.g., anhydrous DCM, -78°C) to confirm yields/purity .
- Structural Analog Analysis : Compare NMR shifts and HPLC retention times of derivatives (e.g., fluorophenyl-substituted analogs) to identify batch inconsistencies .
- Meta-Analysis : Aggregate data from high-quality sources (e.g., peer-reviewed journals) while excluding commercially biased reports .
Advanced: What green chemistry approaches can replace traditional solvents in its synthesis?
Answer:
- Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF, which are biodegradable and less toxic .
- Catalyst Recycling : Recover DMAP via aqueous extraction to reduce waste .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 hours to 2 hours) for Boc protection steps, lowering energy use .
Advanced: What computational methods support structure-activity relationship (SAR) studies of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate interactions between the spirocyclic core and biological targets to identify critical binding motifs .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to design potent analogs .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) based on frontier molecular orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
